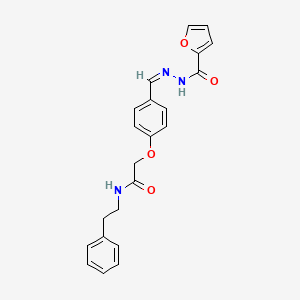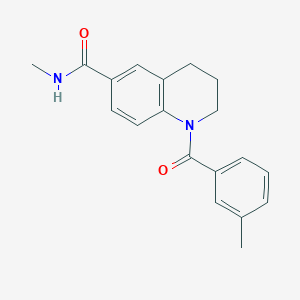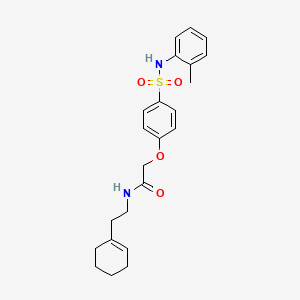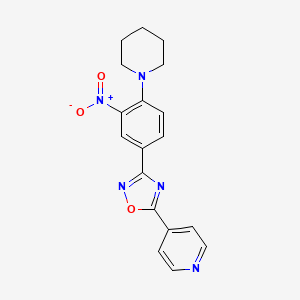
N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptor CB1. This compound was first synthesized in the mid-1990s and has since been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system.
Mecanismo De Acción
CP 55,940 acts as a full agonist at CB1 receptors, binding to the receptor and activating downstream signaling pathways. This leads to a variety of effects on neuronal function, including the modulation of neurotransmitter release and the regulation of ion channels and other cellular processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of mood and anxiety. It has also been shown to have potential therapeutic applications in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CP 55,940 in scientific research is its potency and specificity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. However, its potency can also pose challenges in terms of dosing and experimental design, and its effects can be difficult to interpret in the context of complex physiological systems.
Direcciones Futuras
There are many potential future directions for research involving CP 55,940 and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for CB1 and CB2 receptors, which could have therapeutic applications in a wide range of conditions. Other areas of interest include the study of the endocannabinoid system in the context of aging, neurodegenerative diseases, and other conditions, as well as the development of new tools for studying the complex interactions between cannabinoids and other signaling pathways in the body.
In conclusion, CP 55,940 is a potent synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system. Its potency and specificity for CB1 receptors make it a valuable tool for scientific research, but its effects can be difficult to interpret in the context of complex physiological systems. There are many potential future directions for research involving CP 55,940 and other synthetic cannabinoids, and continued study of these compounds is likely to yield valuable insights into the role of the endocannabinoid system in health and disease.
Métodos De Síntesis
CP 55,940 is synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with cyclopentylamine, followed by the addition of ethylenediamine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
CP 55,940 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist at CB1 receptors, which are widely distributed throughout the central nervous system and are involved in the regulation of pain, mood, appetite, and other functions.
Propiedades
IUPAC Name |
N-[(Z)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(23-13-12-17-5-2-1-3-6-17)16-29-19-10-8-18(9-11-19)15-24-25-22(27)20-7-4-14-28-20/h1-11,14-15H,12-13,16H2,(H,23,26)(H,25,27)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQLBFPKNDHKTO-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methylideneamino]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)

![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)


![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



